Trimethylsilylacetylene

Catalog No.
S703230
CAS No.
1066-54-2
M.F
C5H10Si
M. Wt
98.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilylacetylene

CAS Number

1066-54-2

Product Name

Trimethylsilylacetylene

IUPAC Name

ethynyl(trimethyl)silane

Molecular Formula

C5H10Si

Molecular Weight

98.22 g/mol

InChI

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3

InChI Key

CWMFRHBXRUITQE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#C

Synonyms

Trimethylsilylacetylene; (Trimethylsilanyl)acetylene; (Trimethylsilyl)acetylene; (Trimethylsilyl)ethyne; 1-(Trimethylsilyl)acetylene; 1-Trimethylsilylethyne; 2,2-Dimethyl-2-sila-3-butyne; Acetylenyltrimethylsilane; Ethynyltrimethylsilane; Trimethylet

Canonical SMILES

C[Si](C)(C)C#C

Trimethylsilylacetylene, also known as trimethylsilyl 1-butyne, is an organosilicon compound with the molecular formula (CH₃)₃SiC₂H. It appears as a colorless liquid and is commonly referred to as "TMS acetylene." This compound serves as a significant source of the alkynyl group (HC≡C−) in organic synthesis, particularly due to its stability compared to acetylene itself. The presence of the trimethylsilyl group enhances its utility by providing a protective functionality that can be selectively removed under mild conditions, making it valuable in various

Precursor for Organic Synthesis:

Ethynyltrimethylsilane serves as a versatile building block for organic synthesis due to the presence of the reactive ethynyl (C≡C) group. This group readily undergoes various reactions, allowing researchers to synthesize complex organic molecules with diverse functionalities.

  • Click Chemistry: EtTMS participates in click chemistry reactions, a powerful tool for rapid and efficient formation of specific molecular bonds.
  • Sonogashira Coupling: This coupling reaction utilizes EtTMS as a source of the ethynyl group, enabling the formation of carbon-carbon bonds between various organic fragments.

Modification of Biomolecules:

The ethynyl group in EtTMS facilitates the selective modification of biomolecules, like proteins and nucleic acids. This modification allows researchers to:

  • Introduce Fluorescent Tags: Attaching fluorescent groups through the ethynyl moiety enables researchers to track and visualize the biomolecule within a cell.
  • Probe Biomolecular Interactions: By incorporating EtTMS-derived tags, scientists can investigate interactions between biomolecules, providing insights into cellular processes.

Material Science Applications:

The unique properties of EtTMS make it valuable in material science research for the development of:

  • Polymers: Incorporation of EtTMS units into polymer chains can enhance their thermal stability, mechanical properties, and conductivity.
  • Organic Electronics: EtTMS serves as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to form conjugated structures.
, notably:

  • Sonogashira Coupling: It acts as a substitute for acetylene in this coupling reaction, allowing for the formation of carbon-carbon bonds. The trimethylsilyl group can be removed post-reaction using bases like tetrabutylammonium fluoride or DBU .
  • Protiodesilylation: This reaction involves the removal of the trimethylsilyl group to regenerate the parent alkyne. This can be achieved using mild conditions and is crucial for further functionalization .
  • Trimerization: Trimethylsilylacetylene can undergo trimerization, leading to complex silacyclopentadienes, which are useful intermediates in organic synthesis .

The synthesis of trimethylsilylacetylene typically involves:

  • Deprotonation of Acetylene: Acetylene is deprotonated using a strong base such as a Grignard reagent or lithium diisopropylamide.
  • Reaction with Trimethylsilyl Chloride: The deprotonated acetylene is then reacted with trimethylsilyl chloride to yield trimethylsilylacetylene .
  • Direct Trimethylsilylation: A one-step procedure can be performed using lithium diisopropylamide and trimethylsilyl chloride at low temperatures .

Trimethylsilylacetylene finds applications across various fields:

  • Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Materials Science: Its derivatives are employed in the development of silicon-based materials and polymers.
  • Catalytic Chemistry: It serves as a reactant in catalytic processes, enhancing selectivity and yield in various reactions .

Studies on the interactions involving trimethylsilylacetylene primarily focus on its reactivity with various substrates under different catalytic conditions. For example, its interaction with aryl halides in Sonogashira couplings has been well-documented, demonstrating excellent regioselectivity and yield. Additionally, research has explored its behavior in phase-transfer catalysis and reactions involving aromatic ketones .

Several compounds share structural similarities with trimethylsilylacetylene, including:

CompoundStructureUnique Features
Dimethylphenylsilane(CH₃)₂PhSiUsed in similar coupling reactions but less stable
Triisopropylsilane(C₃H₇)₃SiLarger steric bulk affects reactivity
PhenylacetyleneC₆H₅C≡C−HMore reactive but less stable than trimethylsilylacetylene
TetrahydropyranC₅H₁₀OUsed in cyclic systems; different reactivity profile

Trimethylsilylacetylene's unique combination of stability due to the trimethylsilyl group and its ability to participate in diverse

Trimethylsilylacetylene was first synthesized in 1959 by Heinz Günter Viehe through the reduction of chloro(trimethylsilyl)acetylene with phenyllithium. This achievement emerged against the backdrop of advancing organosilicon chemistry, which began with Alexander Butlerov’s 1863 synthesis of tetraethylsilane. The field gained momentum in the 1930s with Frederick Kipping’s work on silicones, laying the groundwork for functional organosilicon reagents. Trimethylsilylacetylene’s development marked a critical milestone, enabling chemists to bypass the challenges of handling gaseous acetylene while unlocking new reactivity patterns.

Trimethylsilylacetylene as a Protected Acetylene Equivalent

The trimethylsilyl (TMS) group serves as a transient protective moiety, shielding the reactive alkyne during synthetic transformations. Key applications include:

  • Sonogashira Couplings: By preventing undesired homocoupling, TMS-acetylene allows selective cross-coupling with aryl halides. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) or 1,8-diazabicycloundec-7-ene (DBU) yields terminal alkynes.
  • Comparison to Alternatives: While 2-methylbut-3-yn-2-ol offers a cost-effective alternative, TMS-acetylene’s liquid state and compatibility with diverse reaction conditions (e.g., fluoride-mediated desilylation) make it preferable for fine chemical synthesis.

Structural Relevance in Organosilicon Chemistry

The TMS group imparts distinct physicochemical properties:

PropertyValueSource
Boiling Point53°C
Density0.695 g/mL (25°C)
Vapor Pressure4.18 psi (20°C)

Silicon’s lower electronegativity (1.90 vs. carbon’s 2.55) polarizes the C≡C bond, enhancing nucleophilic reactivity at the β-carbon. This electronic perturbation underpins its utility in cycloadditions and enantioselective alkynylations.

Role in Modern Synthetic Methodology Development

Cycloaddition Chemistry

Trimethylsilylacetylene participates in 1,3-dipolar cycloadditions with azides, forming 1,2,3-triazoles. Metal-free conditions favor 1,5-regioisomers, contrasting with copper-catalyzed 1,4-selectivity. For example:
$$ \text{R-N}3 + (\text{CH}3)_3\text{Si-C≡CH} \rightarrow 1,5-\text{disubstituted triazole} $$
This reactivity is exploited in bioorthogonal labeling and polymer chemistry.

Enantioselective Additions

In asymmetric alkynylation, TMS-acetylene acts as a latent acetylide. KHMDS-catalyzed additions to ketones (2023) yield silyl-protected propargylic alcohols with tertiary stereocenters, critical for pharmaceutical intermediates:
$$ \text{R}1\text{C=O} + (\text{CH}3)3\text{Si-C≡CH} \xrightarrow{\text{KHMDS}} \text{R}1\text{C(OH)-C≡C-Si(CH}3)3 $$

Industrial Synthesis

Continuous-flow systems (2023) optimize large-scale production. A Grignard reagent (from chlorobutane and Mg) reacts with acetylene, followed by TMS-Cl quenching, achieving 96% yield under piperidine catalysis.

Classical Synthesis Approaches

Grignard-Based Synthesis Routes

The classical synthesis of trimethylsilylacetylene relies on the reaction of ethynylmagnesium chloride with chlorotrimethylsilane (TMSCl). This method, first reported by Krüerke, involves generating ethynylmagnesium chloride in situ from acetylene gas and magnesium turnings in tetrahydrofuran (THF). The Grignard reagent is then treated with TMSCl at 15–20°C, followed by refluxing and distillation to isolate the product [1] [4]. A typical procedure yields trimethylsilylacetylene with a boiling point of 50–52°C and a purity exceeding 98% after fractional distillation [1].

Key challenges in this route include the handling of gaseous acetylene and the pyrophoric nature of Grignard reagents. Despite these limitations, the method remains widely used due to its reproducibility and high yields (70–80%) under optimized conditions [4]. Variations employing ethynylmagnesium bromide or butylmagnesium chloride have also been explored, though they offer no significant advantages over the chloride-based system [1].

Deprotonation of Acetylene and Silylation Reactions

Alternative classical methods involve direct deprotonation of terminal alkynes followed by silylation. For example, lithiation of propyne with lithium diisopropylamide (LDA) at –78°C, followed by quenching with triisopropylsilyl triflate, produces silylated acetylene derivatives [2]. This approach avoids Grignard intermediates but requires stringent anhydrous conditions. Protiodesilylation studies reveal that milder bases like potassium carbonate in methanol can selectively remove trimethylsilyl groups, enabling sequential functionalization strategies [2].

Modern Synthetic Routes

Continuous Flow Synthesis Systems

While continuous flow systems for trimethylsilylacetylene synthesis are not explicitly detailed in the literature, analogous processes for silylated compounds suggest potential applications. Microreactor technology could mitigate risks associated with exothermic Grignard formations by improving heat transfer and reaction control. For instance, flow systems employing packed-bed reactors with immobilized magnesium catalysts might enhance safety and scalability compared to batch methods [4].

Metal-Catalyzed Preparation Methods

Recent advances emphasize transition metal catalysis to streamline synthesis. Iridium-based systems, such as [Ir(CO)Cl(PPh₃)₂], catalyze the direct silylation of terminal alkynes with iodotrimethylsilane in the presence of Hünig’s base [2]. This method achieves yields exceeding 90% under mild conditions (25–50°C) and tolerates functional groups like hydroxyls and amines, albeit with concomitant silylation of those moieties [2].

Palladium-catalyzed routes have also gained traction. For example, methoxycarbonylation of trimethylsilylacetylene using Pd(OAc)₂ and pyrimidyldiphenylphosphine produces methyl acrylate derivatives with regioselectivity influenced by acid co-catalysts [5]. These systems highlight the compound’s utility in carbon-carbon bond-forming reactions, though catalyst loading (typically 1 mol%) and CO pressure (20 atm) present optimization challenges [5].

Industrial-Scale Synthesis Considerations

Industrial production of trimethylsilylacetylene prioritizes cost-effectiveness and safety. Large-scale Grignard syntheses employ steel reactors with automated temperature control to manage exothermic reactions. Distillation is conducted under nitrogen to prevent polymerization, with final products packaged in steel drums lined with polyethylene to minimize moisture ingress [3] [4].

Key industrial specifications include:

ParameterValue
Purity≥98.0% (GC)
Moisture≤0.5% (Karl Fischer)
Packaging20 kg steel drums
Transportation ClassUN 1993, PG II

Economic factors favor the Grignard method due to low catalyst costs and abundant raw materials (acetylene, TMSCl). However, iridium-catalyzed routes may gain traction as catalyst recycling technologies improve [2] [3].

Green Chemistry Approaches to Trimethylsilylacetylene Synthesis

Efforts to enhance sustainability focus on atom economy and solvent reduction. The iridium-catalyzed dehydrogenative coupling of terminal alkynes with hydrosilanes eliminates stoichiometric metal reagents, generating only hydrogen gas as a byproduct [2]. This method achieves 85–95% yields with catalyst turnover numbers (TON) exceeding 500, rivaling traditional approaches in efficiency [2].

Solvent-free mechanochemical synthesis, though not yet reported for TMSA, could further reduce environmental impact. Ball-milling acetylene salts with TMSCl in the presence of catalytic bases may offer energy-efficient alternatives to conventional reflux setups.

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (70%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (82.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (27.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1066-54-2

Wikipedia

Trimethylsilylacetylene

General Manufacturing Information

Silane, ethynyltrimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
Matsuura et al. Identification of the toxic trigger in mushroom poisoning Nature Chemical Biology, doi: 10.1038/nchembio.179, published online 24 May 2009 http://www.nature.com/naturechemicalbiology
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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